molecular formula C22F10O8 B14010646 4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione

4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione

Cat. No.: B14010646
M. Wt: 582.2 g/mol
InChI Key: WPFASWCWIDNSSX-UHFFFAOYSA-N
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Description

4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione is a complex organic compound characterized by multiple fluorine atoms and benzofuran rings. This compound is notable for its unique structural features, which include multiple fluorine substitutions and benzofuran moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione typically involves nucleophilic substitution reactions of fluoroarenes. The process often starts with the preparation of intermediate compounds, such as 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, which undergoes further reactions to introduce the benzofuran and trifluoro groups . The reaction conditions usually involve the use of strong bases and solvents like acetonitrile to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in solvents like acetonitrile or dimethyl sulfoxide under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound’s multiple fluorine atoms and benzofuran rings allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione is unique due to its combination of multiple fluorine atoms and benzofuran rings, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with molecular targets.

Properties

Molecular Formula

C22F10O8

Molecular Weight

582.2 g/mol

IUPAC Name

4,5,7-trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione

InChI

InChI=1S/C22F10O8/c23-5-1-3(21(35)39-19(1)33)7(25)15(9(5)27)37-17-11(29)13(31)18(14(32)12(17)30)38-16-8(26)4-2(6(24)10(16)28)20(34)40-22(4)36

InChI Key

WPFASWCWIDNSSX-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)OC3=C(C(=C(C(=C3F)F)OC4=C(C5=C(C(=C4F)F)C(=O)OC5=O)F)F)F)F)F)C(=O)OC2=O

Origin of Product

United States

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